molecular formula C16H15FN2O3S2 B2675013 Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 687562-56-7

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No. B2675013
CAS RN: 687562-56-7
M. Wt: 366.43
InChI Key: SJZTUJZHWVCCIX-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H15FN2O3S2 and its molecular weight is 366.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been synthesized through various methods, focusing on enhancing yields and understanding the influence of different substituents on its chemical properties. For instance, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including molecules structurally similar to the specified compound, reveals insights into their physicochemical properties and potential biological activities. These studies indicate that the position of the sulfur atom significantly affects the compound's electronic spectra and potentially its biological profiles (Zadorozhny, Turov, & Kovtunenko, 2010).

Structural and UV Studies

  • Detailed structural analysis through X-ray diffraction and UV studies on uracil derivatives closely related to the target compound have been conducted. These studies provide crucial information on the compound's interaction with DNA, suggesting a possible application in the design of new therapeutic agents. The observed N–H···O hydrogen bond formation suggests potential for drug-DNA interaction studies (Yao, Yi, Zhou, & Xiong, 2013).

Antitumor Activities

  • Research into the antitumor properties of derivatives has been carried out, showing that specific configurations and substitutions on the pyrimidinyl ring can contribute to selective anti-tumor activities. This highlights the compound's potential as a scaffold for developing new anticancer agents (Jing, 2011).

Antimicrobial and Antifungal Activities

  • Novel thiazolidinone and azetidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest the compound's derivatives as potential candidates for developing new antimicrobial agents, with some showing potent activity comparable to standard drugs (Hafez & El-Gazzar, 2017).

Application in Material Science

  • In material science, derivatives of similar compounds have been explored for their potential application in enhancing the performance of polymer solar cells. Studies demonstrate that modifying the compound's structure can significantly impact the efficiency and stability of solar cells, underscoring its utility beyond pharmaceutical applications (Huang et al., 2015).

properties

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZTUJZHWVCCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

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